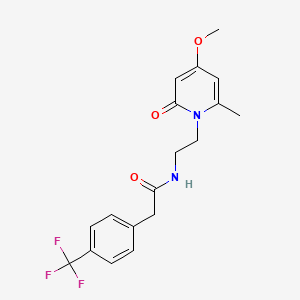

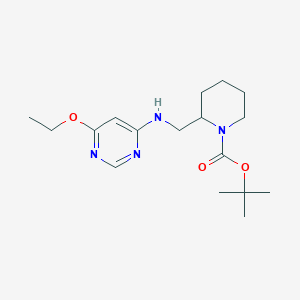

![molecular formula C32H50O13 B2683838 methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate CAS No. 41679-97-4](/img/structure/B2683838.png)

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 7-O-Metilmorronísido es un glucósido iridoide extraído del fruto de Cornus officinalis, una planta comúnmente utilizada en la medicina tradicional china . Este compuesto ha llamado la atención por sus posibles propiedades terapéuticas y su papel en diversos procesos biológicos.

Mecanismo De Acción

El mecanismo de acción del 7-O-Metilmorronísido implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo al donar electrones.

Efectos antiinflamatorios: Inhibe la producción de citoquinas y mediadores proinflamatorios, reduciendo así la inflamación.

Compuestos Similares:

Morronísido: El compuesto original del que se deriva el 7-O-Metilmorronísido.

Loganina: Otro glucósido iridoide con actividades biológicas similares.

Cornúsido: Un compuesto también extraído de Cornus officinalis con propiedades terapéuticas comparables.

Singularidad: El 7-O-Metilmorronísido es único debido a su metilación específica, que mejora su estabilidad y biodisponibilidad en comparación con su compuesto original, el morronísido. Esta modificación también aumenta potencialmente su eficacia terapéutica en diversas aplicaciones .

Análisis Bioquímico

Cellular Effects

7-O-Methyl Morroniside has been shown to have neuroprotective effects in cellular models of Parkinson’s disease by inhibiting oxidative stress and ferroptosis . It also promotes the differentiation and inhibits the apoptosis of MC3T3-E1 cells .

Molecular Mechanism

It has been suggested that it could activate the Nrf2/ARE signaling pathway to increase the antioxidant capacity, thereby inhibiting abnormal lipid metabolism and protecting dopaminergic neurons from ferroptosis in Parkinson’s disease .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, 7-O-Methyl Morroniside at dosages of 25, 50, and 100 mg/kg was shown to restore impaired motor function and reduce neuronal injury .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 7-O-Metilmorronísido generalmente implica la metilación del morronísido. Este proceso se puede lograr mediante el uso de agentes metilantes como el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial del 7-O-Metilmorronísido a menudo implica la extracción de Cornus officinalis utilizando solventes como el etanol o el metanol. El extracto se purifica luego mediante diversas técnicas cromatográficas, incluida la cromatografía líquida de alta resolución (HPLC), para aislar el compuesto deseado .

Tipos de Reacciones:

Oxidación: El 7-O-Metilmorronísido puede sufrir reacciones de oxidación, típicamente utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio, lo que da como resultado la formación de análogos reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en solución acuosa.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como tioles o aminas en presencia de una base.

Principales Productos:

Derivados oxidados: Compuestos con grupos funcionales adicionales que contienen oxígeno.

Análogos reducidos: Compuestos con grupos funcionales reducidos.

Productos sustituidos: Compuestos con nuevos grupos funcionales que reemplazan el grupo metoxi.

Aplicaciones Científicas De Investigación

El 7-O-Metilmorronísido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos iridoides y sus propiedades químicas.

Biología: El compuesto se estudia por sus posibles efectos antioxidantes y antiinflamatorios.

Industria: Se utiliza en la formulación de productos de medicina tradicional china y suplementos dietéticos.

Comparación Con Compuestos Similares

Morroniside: The parent compound from which 7-O-Methyl morroniside is derived.

Loganin: Another iridoid glycoside with similar biological activities.

Cornuside: A compound also extracted from Cornus officinalis with comparable therapeutic properties.

Uniqueness: 7-O-Methyl morroniside is unique due to its specific methylation, which enhances its stability and bioavailability compared to its parent compound, morroniside. This modification also potentially increases its therapeutic efficacy in various applications .

Propiedades

IUPAC Name |

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODPOCIKVLNIL-BSUNYROJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2683756.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2683757.png)

![1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine](/img/structure/B2683765.png)

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)

![1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2683767.png)

![N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide](/img/structure/B2683769.png)

![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2683777.png)